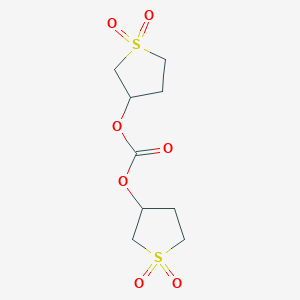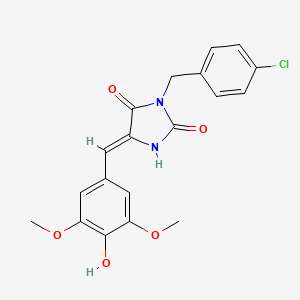![molecular formula C20H24ClN3O B5224229 N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea, commonly known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural research. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways that promote cell division and growth. CPPU also affects the balance of other plant hormones such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
CPPU affects various biochemical and physiological processes in plants. It increases the activity of enzymes involved in cell division and metabolism, and stimulates the production of proteins and nucleic acids. CPPU also enhances the uptake and transport of nutrients, and improves the water-holding capacity of plant cells. These effects result in increased plant growth, yield, and quality.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU is a useful tool for studying plant growth and development in the laboratory. Its effects can be easily controlled and manipulated, and it can be applied at different stages of plant growth. However, CPPU is not suitable for all plant species and may have negative effects on some crops. It is also important to use appropriate concentrations and application methods to avoid toxicity and ensure reproducibility of results.
Zukünftige Richtungen
There are several potential future directions for research on CPPU. One area of interest is the development of new derivatives and analogs with improved efficacy and specificity. Another area is the investigation of the molecular mechanisms underlying CPPU's effects on plant growth and development. Additionally, the use of CPPU in combination with other plant growth regulators and biostimulants could lead to synergistic effects and enhanced crop productivity.
Synthesemethoden
CPPU is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with piperidine, followed by the reaction of the resulting compound with phenylisocyanate. The final step involves the reaction of the intermediate product with potassium cyanate to produce CPPU.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size and yield, delay fruit ripening, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. CPPU has also been used to enhance the rooting of cuttings and to induce flowering in ornamental plants.
Eigenschaften
IUPAC Name |
1-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-19-9-5-4-6-17(19)15-24-12-10-16(11-13-24)14-22-20(25)23-18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCZJQAJMNROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)
![2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzoate](/img/structure/B5224158.png)

![10-acetyl-3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5224175.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)


![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
